5-Bromo-4-chloro-1-benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRMOALIAATZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Chloro 1 Benzofuran and Analogous Halogenated Benzofurans
Strategies for Constructing the Benzofuran (B130515) Ring System
The construction of the benzofuran ring can be broadly categorized into methods that form the heterocyclic ring from a phenolic precursor and those that assemble the furan (B31954) ring onto a pre-existing benzene (B151609) core.
Cyclization Reactions Involving Phenolic Precursors
A prevalent strategy for benzofuran synthesis involves the intramolecular cyclization of suitably substituted phenolic precursors. These methods typically involve the formation of a C-O bond between the phenolic oxygen and an ortho-substituted side chain.
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for mediating oxidative cyclizations. nih.gov In the context of benzofuran synthesis, these reagents can facilitate the intramolecular cyclization of ortho-alkenyl or ortho-allyl phenols. The mechanism generally involves the activation of the double bond by the iodine(III) species, followed by intramolecular attack of the phenolic oxygen.
For instance, the oxidative cyclization of 2-hydroxystilbenes to 2-arylbenzofurans can be catalyzed by hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] in the presence of a co-oxidant such as m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org This metal-free approach offers an environmentally benign alternative to some transition metal-catalyzed methods. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a range of functional groups on the aromatic rings. organic-chemistry.org While a direct synthesis of 5-bromo-4-chloro-1-benzofuran using this method would depend on the synthesis of the corresponding 2-hydroxystilbene precursor, the general applicability of this method to substituted phenols suggests its potential.
Similarly, the oxidative cyclization of unsaturated carboxylic acids using hypervalent iodine reagents can lead to furanone derivatives, which can be precursors to benzofurans. nih.gov The choice of the hypervalent iodine reagent and reaction conditions is crucial for the success of these transformations. nih.govorganic-chemistry.org
Table 1: Examples of Hypervalent Iodine-Mediated Oxidative Cyclization
| Precursor Type | Hypervalent Iodine Reagent | Co-oxidant/Additive | Product Type | Yield (%) | Reference |
| 2-Hydroxystilbenes | PhI(OAc)₂ (catalytic) | m-CPBA | 2-Arylbenzofurans | 67-89 | organic-chemistry.org |
| 4-Arylbut-3-enoic acids | [Bis(trifluoroacetoxy)iodo]benzene | TMSOTf | 4-Arylfuran-2(5H)-ones | High | nih.govnih.gov |
| Aldoximes | Iodosylbenzene (in situ) | Oxone | Isoxazolines/Isoxazoles | Good | organic-chemistry.org |
Transition metal catalysis provides a powerful and versatile platform for the intramolecular C–O bond formation to yield benzofurans. Iron, copper, and palladium are among the most commonly employed metals for this transformation.
Iron Catalysis: Iron, being an earth-abundant and inexpensive metal, has garnered significant attention as a catalyst for benzofuran synthesis. Iron(III)-catalyzed intramolecular cyclization of electron-rich aryl ketones has been reported to afford benzofurans through direct oxidative aromatic C–O bond formation. rsc.org For example, one-pot processes involving regioselective iron(III)-catalyzed halogenation of an aryl ring followed by an iron- or copper-catalyzed O-arylation have been developed for the synthesis of various benzofuran analogues. nih.gov This approach allows for the construction of highly substituted benzofurans from simple ketone precursors. nih.gov
Copper Catalysis: Copper-catalyzed methods are widely used for the synthesis of benzofurans. These reactions often involve the intramolecular cyclization of ortho-halophenols bearing a suitable side chain. For instance, the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure provides a regioselective route to polysubstituted benzofurans. nih.gov This transformation proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by oxidative cyclization. nih.gov Copper-mediated oxidative annulation of phenols with unactivated internal alkynes has also been reported. scielo.org.mxrsc.org
Palladium Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of benzofurans. Palladium-catalyzed intramolecular C–O bond formation is a common strategy, often involving the cyclization of ortho-alkenyl or ortho-alkynyl phenols. rsc.orgdntb.gov.ua For example, the reaction of 2-hydroxystyrenes with iodobenzenes via a palladium-catalyzed C–H activation/oxidation tandem reaction has been developed. rsc.org Furthermore, palladium-catalyzed reactions of o-iodophenols with acetylenic compounds are a well-established route to 2-substituted benzofurans. researchgate.net
Table 2: Comparison of Metal Catalysts in Benzofuran Synthesis
| Catalyst | Precursor Type | Key Transformation | Advantage | Reference |
| Iron(III) Chloride | 1-Arylketones | Halogenation/O-arylation | Inexpensive, Earth-abundant | nih.gov |
| Copper(I) Iodide | o-Halophenols and Alkynes | Sonogashira coupling/cyclization | Versatile, widely used | jocpr.com |
| Palladium(II) Acetate (B1210297) | o-Iodophenols and Olefins | C-H activation/annulation | High efficiency, broad scope | dntb.gov.ua |
Annulation strategies involve the formation of the benzofuran ring in a single synthetic operation from acyclic or simpler cyclic precursors. These reactions often proceed through a cascade of bond-forming events. For instance, a copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been developed to afford benzofuran derivatives. scielo.org.mxrsc.org This method relies on a proposed reversible electrophilic carbocupration of the phenol followed by alkyne insertion and cyclization. scielo.org.mxrsc.org
Palladium-catalyzed three-component annulation reactions involving multiple C-H activations have also been reported for the synthesis of complex fused ring systems, highlighting the potential of annulation strategies in building molecular complexity. nih.gov
Cross-Coupling Strategies for Furan Ring Assembly
An alternative approach to constructing the benzofuran core involves the formation of the furan ring through cross-coupling reactions, where the key C-C and C-O bonds are formed sequentially or in a one-pot fashion.
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of benzofurans. researchgate.netorganic-chemistry.orglibretexts.org In this context, an o-halophenol is coupled with a terminal alkyne. The resulting o-alkynylphenol intermediate can then undergo an intramolecular cyclization to form the benzofuran ring. This cyclization can be promoted by the same catalyst system or by subsequent addition of a different catalyst or reagent.
This methodology is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzofuran ring, depending on the alkyne used. nih.govlibretexts.org For the synthesis of a dihalogenated benzofuran like this compound, a plausible starting material would be 5-bromo-4-chloro-2-iodophenol. A Sonogashira coupling of this precursor with an appropriate alkyne, followed by cyclization, would lead to the desired product. The reactivity of different halogens in the Sonogashira coupling generally follows the order I > Br > Cl, which allows for selective coupling at the iodo-substituted position. libretexts.org
One-pot procedures that combine the Sonogashira coupling and the subsequent cyclization are particularly attractive for their operational simplicity and efficiency. nih.govresearchgate.net
Table 3: Key Parameters in Sonogashira Coupling for Benzofuran Synthesis
| Parameter | Description | Typical Conditions/Reagents | Reference |
| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | researchgate.netjocpr.com |
| Copper Co-catalyst | Activates the alkyne for transmetalation. | CuI | researchgate.netjocpr.com |
| Base | Neutralizes the HX formed and promotes catalyst regeneration. | Triethylamine, Piperidine, Cs₂CO₃ | nih.govresearchgate.net |
| Solvent | Solubilizes reactants and influences reaction rate. | DMF, Toluene, Acetonitrile | nih.govresearchgate.net |
Other Palladium-Catalyzed Cycloaddition and Cyclization Protocols
Recent advancements in palladium catalysis have led to the development of novel cyclization reactions for constructing the benzofuran core. One such method is the palladium-catalyzed tandem cyclization and silylation of easily accessible 1,6-enynes and disilanes, which yields silyl (B83357) benzofuran derivatives under mild conditions with good functional group tolerance. rsc.org Although not specifically demonstrated for this compound, this protocol could theoretically be adapted by starting with a appropriately substituted 1-(2-hydroxyphenyl)-1,6-enyne.
Another powerful approach involves the intramolecular oxidative C-H/C-H coupling of phenolic precursors. For instance, the palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors has emerged as a promising method. acs.org Specifically, O-aryl cyclic vinylogous esters can undergo a dehydrogenative intramolecular arylation at the vinylic carbon, a process that relies on a C-H functionalization strategy to assemble the benzofuran framework. acs.org Kinetic isotope effect studies in some cases suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step in this type of transformation. acs.org
Furthermore, a palladium-catalyzed method involving the reaction of 2-hydroxystyrenes with iodobenzenes through a C-H activation/oxidation tandem reaction has been developed for the synthesis of 2-arylbenzofurans. rsc.org This strategy could potentially be applied to the synthesis of this compound by utilizing a 4-bromo-5-chloro-2-hydroxystyrene precursor.
A novel two-step synthesis of 2-hydroxymethylbenzofurans and 2-alkoxymethylbenzofurans has been reported, which begins with the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. nih.gov This initial step, conducted under basic conditions, yields 2-methylene-2,3-dihydrobenzofuran-3-ols, which can then undergo acid-catalyzed isomerization or allylic nucleophilic substitution. nih.gov
The following table summarizes representative palladium-catalyzed cyclization reactions for the synthesis of benzofuran derivatives, illustrating the types of precursors and general yields that can be achieved.
| Precursor Type | Catalyst System | Product Type | Yield Range (%) |
| 1,6-Enynes and Disilanes | Palladium Catalyst | Silyl Benzofurans | Moderate to Good |
| O-Aryl Cyclic Vinylogous Esters | Palladium(II) Acetate | Benzofuran-fused Cyclohexenones | Not specified |
| 2-Hydroxystyrenes and Iodobenzenes | Palladium Catalyst | 2-Arylbenzofurans | Not specified |
| 2-(1-Hydroxyprop-2-ynyl)phenols | PdX2 + 2KX (X = Cl, I) | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 80-98 |
Tandem Reaction Sequences
Tandem, or cascade, reactions provide an efficient and atom-economical approach to complex molecules like this compound from simple starting materials in a single operation. These sequences minimize waste by avoiding the isolation of intermediates.
DMAP-Mediated Cyclization Reactions
4-Dimethylaminopyridine (DMAP) has been effectively utilized as a catalyst in tandem cyclization reactions for the synthesis of functionalized benzofurans. An efficient cascade strategy has been developed for the synthesis of aminobenzofuran spiro-derivatives using substrates like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid with ortho-hydroxy α-aminosulfones. mdpi.comresearchgate.netnih.gov
The reaction is proposed to proceed through a sequence initiated by the reaction of the ortho-hydroxy α-aminosulfone with the bromo-dicarbonyl compound, mediated by DMAP. mdpi.com This is followed by an intramolecular cyclization to form the benzofuran ring. This methodology has been shown to be versatile, accommodating various substituents on the aromatic ring of the ortho-hydroxy α-aminosulfone. mdpi.com For instance, substrates with electron-donating groups or halogen substituents at the 5-position of the aromatic ring generally provide good to high yields of the target products. mdpi.com This suggests that a precursor such as an ortho-hydroxy α-aminosulfone bearing the requisite 4-bromo and 5-chloro substitution pattern could be a viable substrate for this type of reaction.
The practicality of this DMAP-catalyzed tandem reaction has been demonstrated through gram-scale synthesis, establishing it as a stable platform for producing 3-aminobenzofuran derivatives. mdpi.comnih.gov
| ortho-Hydroxy α-Aminosulfone Substituent | Co-reactant | Catalyst | Product | Yield (%) |
| 5-Methyl | 2-bromo-1,3-indandione | DMAP | tert-Butyl (5-methyl-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 81 |
| 5-Bromo | 2-bromo-1,3-indandione | DMAP | tert-Butyl (5-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 50 |
| 4-Chloro | 2-bromo-1,3-indandione | DMAP | tert-Butyl (6-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 81 |
| 5-Fluoro | 5-bromo-1,3-dimethylbarbituric acid | DMAP | 5-Bromo-3-(tert-butylamino)-5-(5-fluoro-3-imino-3H-benzofuran-2-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 80 |
| 5-Chloro | 5-bromo-1,3-dimethylbarbituric acid | DMAP | 5-Bromo-3-(tert-butylamino)-5-(5-chloro-3-imino-3H-benzofuran-2-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 85 |
Cycloisomerization Routes
Cycloisomerization reactions are inherently atom-economical processes where a molecule is converted into a cyclic isomer, often with the aid of a transition metal catalyst.
Ruthenium-Catalyzed Cycloisomerization of Benzannulated Propargylic Alcohols
Ruthenium catalysts have proven effective in the cycloisomerization of various unsaturated alcohols. Specifically, ruthenium complexes can catalyze the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to afford benzofurans. organic-chemistry.org The reaction proceeds via a 5-endo cyclization, and the presence of an amine/ammonium base-acid pair is noted as crucial for the catalytic cycle. organic-chemistry.org
In a related study, a CpRu(NCCH3)3+PF6- complex was found to catalyze the cycloisomerization of diyne-ols to form highly functionalized five- and six-membered rings. nih.gov This demonstrates the utility of ruthenium catalysts in forming cyclic structures from acetylenic precursors. While not directly applied to benzofuran synthesis from a simple propargylic alcohol, the principle of ruthenium-catalyzed cyclization of an alcohol onto an alkyne is well-established.
For the synthesis of this compound, a plausible substrate would be a 1-(4-bromo-5-chloro-2-hydroxyphenyl)propargyl alcohol. The ruthenium catalyst would facilitate the intramolecular addition of the phenolic hydroxyl group to the alkyne, leading to the formation of the benzofuran ring.
| Catalyst System | Substrate Type | Product Type | Key Feature |
| Ruthenium Catalyst | Benzannulated homo-propargylic alcohols | Benzofurans | 5-endo cyclization |
| CpRu(NCCH3)3+PF6- | Diyne-ols | Functionalized five-membered rings | Cycloisomerization |
Rearrangement-Based Synthetic Pathways (e.g., Substituent Migration)
The synthesis of benzofurans can also be achieved through molecular rearrangements, where the atomic connectivity of a precursor is reorganized to form the desired heterocyclic core.
An unusual rearrangement of a benzopyran scaffold to a benzofuran has been reported during the synthesis of coumarin (B35378) derivatives. nih.gov The process involved the treatment of a 4-chloro-6-methylcoumarin with morpholine, followed by bromination, which led to an unexpected rearrangement to a benzofuran derivative instead of the anticipated product. nih.gov This serendipitous discovery offers a novel, albeit specific, pathway to certain benzofuran structures.
More conventional rearrangement strategies include the Claisen rearrangement. A synthetic route to benzofurans from various phenols has been developed based on a sequence involving a Claisen rearrangement, double bond isomerization, and a ring-closing metathesis (RCM). researchgate.net This multi-step process transforms phenols into benzofurans in good yields. researchgate.net Another approach utilizes a researchgate.netresearchgate.net-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, induced by trifluoroacetic anhydride (B1165640) (TFAA), to synthesize dihydrobenzofurans, which can then be converted to benzofurans. organic-chemistry.org
These rearrangement-based methods highlight the creative strategies employed in organic synthesis, where existing molecular frameworks are re-engineered to access target structures like halogenated benzofurans.
Regioselective Halogenation Strategies for Specific Substitution Patterns
The precise placement of halogen substituents on the benzofuran core is a significant synthetic challenge. The inherent electronic properties of the benzofuran ring system typically direct electrophilic substitution to the C2 and C3 positions of the furan ring. Therefore, achieving substitution on the benzene ring, particularly the specific 4-chloro-5-bromo pattern, necessitates carefully designed regioselective strategies. rsc.orgnih.govoregonstate.edu
Directed Halogenation Approaches
Directed C-H activation is a powerful strategy to override the natural reactivity of a substrate, forcing functionalization at a specific site. nih.gov In the context of synthesizing this compound, a directing group could be temporarily installed on the molecule to guide the halogenating agents to the C4 and C5 positions. For instance, groups that can chelate to a metal catalyst, such as amides or pyridyls, are often employed to direct ortho-functionalization. nih.govgu.se
A plausible synthetic route could involve starting with a phenol derivative that, after cyclization to form the benzofuran, carries a directing group capable of facilitating halogenation at the desired positions. Boron-based directing groups, for example, have been used for the regioselective ortho-halogenation of N-aryl amides under mild, metal-free conditions. gu.se Such a strategy could be adapted to a benzofuran precursor to install the chloro and bromo substituents with high precision before the removal of the directing group.
Influence of Directing Groups on Bromination and Chlorination Positions
The outcome of electrophilic aromatic substitution is profoundly influenced by the electronic nature of substituents already present on the aromatic ring. These substituents are broadly classified as activating or deactivating and dictate the position of subsequent substitutions. libretexts.orglibretexts.org
Activating Groups (-OH, -OR, -NH2, alkyls) donate electron density to the ring, making it more nucleophilic and speeding up the reaction. They are typically ortho, para-directors. libretexts.orgmasterorganicchemistry.com The oxygen atom within the benzofuran ring itself acts as an activating, ortho, para-directing group, though its influence is strongest on the furan ring (C2/C3) rather than the benzene portion.
Deactivating Groups (-NO2, -CN, -SO3H, -COR) withdraw electron density, making the ring less reactive. Most are meta-directors. libretexts.org
Halogens are a notable exception; they are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can stabilize the reaction intermediate via resonance. libretexts.orgmasterorganicchemistry.com
In a hypothetical synthesis of this compound, if one halogen is introduced first (e.g., chlorine at C4), its deactivating yet ortho, para-directing nature would influence the subsequent bromination. The chlorine at C4 would direct an incoming electrophile (like Br+) to its ortho positions (C3 and C5) and its para position (C7). This aligns with the desired substitution at C5.
Steric and Electronic Effects Governing Regioselectivity
Beyond the influence of directing groups, the regioselectivity of halogenation is governed by a combination of steric and electronic factors. rsc.org
Electronic Effects: The electron-withdrawing inductive effect of a pre-existing halogen deactivates the ring toward further electrophilic attack. nih.gov However, its ability to donate a lone pair through resonance can stabilize the positively charged intermediate (the arenium ion) when the attack occurs at the ortho or para positions. masterorganicchemistry.com This resonance stabilization is the reason halogens direct ortho-para.
Steric Effects: The physical size of the substituents can hinder the approach of the electrophile to adjacent positions. rsc.orgnih.gov The size of halogen atoms increases down the group (F < Cl < Br < I). In a disubstitution reaction, if a large group is already present on the ring, a second, bulky electrophile may preferentially add to a less crowded position. nih.gov When synthesizing this compound, the relative sizes of the chloro and bromo groups and the approach of the second halogenating agent would be a critical factor in achieving the desired isomer.
Computational studies on similar systems have shown that the viability of these reactions is often controlled by the interplay between transition state stabilization, steric hindrance, and dipolar interactions, with frontier orbital effects sometimes playing a lesser role. montclair.edu
Control of Halogenating Agents (e.g., N-Bromosuccinimide, Sulfuryl Chloride, Copper(II) Chloride)
The choice of halogenating agent is crucial for controlling the outcome of the reaction, including selectivity and yield. Different reagents exhibit different reactivities and are suited for different substrates and conditions.
N-Bromosuccinimide (NBS): NBS is a versatile and easily handled crystalline reagent for bromination. wikipedia.org It is frequently used for allylic and benzylic bromination under radical conditions but is also effective for electrophilic aromatic bromination, especially on activated rings like phenols, anilines, and heterocycles such as furan and benzofuran. nih.govmasterorganicchemistry.comyoutube.com For aromatic bromination, the reaction is often performed in solvents like carbon tetrachloride, ethanol (B145695), or acetic acid, sometimes with a catalytic amount of acid. nih.govyoutube.commdpi.com In the synthesis of halogenated benzofurans, NBS has been used to introduce bromine at the C3 position. researchgate.net
Sulfuryl Chloride (SO₂Cl₂): This agent is an effective source of chlorine for various transformations. It is used for the chlorination of homoallylic alcohols to form tetrahydrofuran (B95107) derivatives and can be employed for the preparation of sulfonyl chlorides from benzene derivatives. organic-chemistry.orgorgsyn.org Its application under catalyst-free, mild conditions makes it a valuable tool in modern synthesis. organic-chemistry.org
Copper(II) Chloride (CuCl₂): Copper halides are often used as catalysts in the synthesis of benzofurans, facilitating cyclization reactions. nih.govacs.org For instance, CuCl has been used as a catalyst in reactions between substituted salicylaldehyde-derived Schiff bases and alkenes to yield benzofuran derivatives. acs.org Copper salts can also mediate halogenation reactions.
Table 1: Common Halogenating Agents in Benzofuran Synthesis
| Reagent | Formula | Primary Use | Typical Conditions | Ref. |
|---|---|---|---|---|
| N-Bromosuccinimide | C₄H₄BrNO₂ | Electrophilic Bromination | Acetic acid or CCl₄, often with a radical initiator or acid catalyst | nih.gov, wikipedia.org |
| Sulfuryl Chloride | SO₂Cl₂ | Electrophilic Chlorination | Dichloromethane (B109758), catalyst-free | organic-chemistry.org |
Optimization and Refinement of Reaction Conditions
Achieving high yield and selectivity in the synthesis of complex molecules like this compound requires meticulous optimization of reaction conditions.
Solvent Selection and Its Impact on Yield and Selectivity
The choice of solvent is a critical parameter that can dramatically influence the outcome of a chemical reaction. Solvents can affect reactant solubility, reaction rates, and even the regiochemical or stereochemical course of a reaction. researchgate.netresearchgate.net
In the synthesis of halogenated benzofurans, the polarity of the solvent can play a significant role. For bromination reactions using NBS, solvents range from nonpolar (carbon tetrachloride) to polar and protic (acetic acid, ethanol). nih.gov The choice can affect the reaction mechanism and the separation of products. For instance, using ethanol instead of CCl₄ was found to be advantageous in the bromination of certain benzofuran derivatives, leading to a cleaner reaction. nih.gov In other syntheses, such as Friedel-Crafts type reactions to form the benzofuran core, dichloromethane was found to give the best yields compared to other solvents like THF, DMF, or acetonitrile. researchgate.net The influence of the solvent can be correlated with its dielectric constant, with different solvents potentially stabilizing transition states to different extents. researchgate.net
Table 2: Effect of Solvent on Benzofuran Synthesis Yield
| Reaction Type | Solvent | Yield | Ref. |
|---|---|---|---|
| Friedel-Crafts Benzoylation/Cyclization | Dichloromethane | Best Yields | researchgate.net |
| Friedel-Crafts Benzoylation/Cyclization | THF, DMF, DMSO, Hexane | Lower Yields | researchgate.net |
| NBS Bromination | Ethanol | Clean reaction, separable products | nih.gov |
| NBS Bromination | Carbon Tetrachloride (CCl₄) | Mixture of products, difficult separation | nih.gov |
| Ir-catalyzed Cycloaddition | DMF | High enantioselectivity, modest yield reduction | acs.org |
Temperature Profiles and Reaction Time Considerations
The temperature and duration of a reaction are critical parameters that significantly influence the yield and purity of the resulting halogenated benzofurans. A range of temperatures have been reported for different synthetic protocols, from room temperature to elevated temperatures, depending on the specific reactants and catalytic system employed.
For instance, a palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl halides, a method applicable to the synthesis of precursors for benzofurans, boasts short reaction times. organic-chemistry.org In the synthesis of 2-arylbenzofurans via a palladium-catalyzed reaction of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids, a temperature of 90 °C was utilized. nih.gov Another palladium-catalyzed approach for synthesizing 2-substituted benzo[b]furans from phenols and bromoalkynes involves an initial addition reaction followed by intramolecular cyclization. organic-chemistry.org
Copper-catalyzed reactions also exhibit varied temperature requirements. A copper-mediated hydroxylation of aryl iodides proceeds at 80 °C in DMSO. nih.gov In contrast, some one-pot syntheses of benzofuran derivatives using a copper iodide catalyst in a deep eutectic solvent have been developed to proceed under milder conditions. acs.org Furthermore, catalyst-free methods have been explored; for example, the reaction between nitroepoxides and salicylaldehydes to form benzofuran derivatives was conducted at 110 °C for 12 hours. acs.org
The Rap-Stoermer condensation, a classic method for benzofuran synthesis, traditionally requires refluxing in alcoholic solvents. However, modern variations using KF/Alumina as a solid support have enabled the reaction to proceed at room temperature, significantly improving the energy efficiency of the process. The synthesis of 2-arylbenzofurans from 2-hydroxystilbenes using an iodine(III)-catalyzed oxidative cyclization also demonstrates the variability in reaction conditions. organic-chemistry.org
The following table summarizes the temperature and reaction time for the synthesis of various benzofuran derivatives, which are analogous to the synthetic considerations for this compound.
| Synthetic Method | Catalyst/Reagent | Temperature (°C) | Reaction Time | Reference |
| Palladium-catalyzed O-arylation | Palladium complex | Not specified | Short | organic-chemistry.org |
| Palladium-catalyzed synthesis of 2-arylbenzofurans | Pd(OAc)₂ | 90 | Not specified | nih.gov |
| Copper-mediated hydroxylation of aryl iodide | CuI/KOH | 80 | Not specified | nih.gov |
| Catalyst-free synthesis from nitroepoxides and salicylaldehydes | K₂CO₃ | 110 | 12 hours | acs.org |
| KF/Alumina mediated Rap-Stoermer condensation | KF/Al₂O₃ | Room Temperature | Not specified | |
| Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes | PhI(OAc)₂/m-CPBA | Not specified | Not specified | organic-chemistry.org |
| Palladium-catalyzed ring closure of aryl o-bromobenzyl ketones | Pd₂(dba)₃/IPr | 100 | Not specified | nih.gov |
Catalyst Loading and Reusability
Catalyst loading and the potential for its reuse are crucial for developing sustainable and economically viable synthetic processes. Lowering catalyst loading without compromising reaction efficiency is a key goal in modern organic synthesis.
In the realm of palladium catalysis, significant strides have been made. For the synthesis of 2-arylbenzofurans, a palladium acetate catalyst loading of 30 mol % was used. nih.gov However, other methodologies have demonstrated the potential for much lower catalyst concentrations. For instance, the synthesis of benzofurans from 2-halophenols and alkynes has been achieved with catalyst loading as low as 1 ppm, showcasing a very high turnover number (TON). researchgate.net The use of palladium nanoparticles as a catalyst for one-pot Sonogashira cross-coupling reactions to produce benzofurans also highlights the potential for catalyst recycling and reuse without a significant drop in activity. organic-chemistry.org
Copper catalysis also presents opportunities for optimization. While some copper-catalyzed reactions may use stoichiometric amounts of the metal, there is a drive towards using catalytic amounts. arkat-usa.org For example, parts per million (ppm) copper loading has been demonstrated for C-O cyclization in the synthesis of highly substituted benzofurans. nih.gov
Iron-catalyzed reactions provide a more earth-abundant and less toxic alternative. An iron(III)-catalyzed intramolecular cyclization of electron-rich aryl ketones has been developed for benzofuran synthesis. nih.gov
The reusability of catalysts is a significant advantage of heterogeneous systems. For example, palladium-linked activated carbon fibers have been used as a recyclable catalyst for the synthesis of benzofuran derivatives. acs.org Similarly, a polystyrene-supported palladium(II) complex has been shown to be an effective and reusable catalyst for Sonogashira coupling reactions in the synthesis of benzofuran precursors. researchgate.net
The table below provides examples of catalyst loading for various benzofuran syntheses.
| Catalyst System | Catalyst Loading | Reusability | Reference |
| Pd(OAc)₂/bpy | 30 mol % | Not specified | nih.gov |
| [Pd(η³-C₃H₅)Cl]₂/Tetraphosphine ligand | as low as 1 ppm | Not specified | researchgate.net |
| Palladium nanoparticles | Not specified | Reusable | organic-chemistry.org |
| Copper catalyst | ppm levels | Not specified | nih.gov |
| Palladium-linked activated carbon fibers | Not specified | Reusable | acs.org |
| Polystyrene-supported Palladium(II) complex | Not specified | Reusable | researchgate.net |
| (Diacetoxyiodo)benzene [PhI(OAc)₂] | 10 mol % | Not specified | organic-chemistry.org |
Development of One-Pot Synthetic Protocols for Efficiency Enhancement
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. arkat-usa.org The development of such protocols is a major focus in the synthesis of halogenated benzofurans.
A variety of one-pot methods have been established. For instance, a simple one-pot procedure for preparing substituted benzofurans from halogenated phenols has been successfully applied to the synthesis of natural products. researchgate.netarkat-usa.org This often involves a sequence of reactions such as a Sonogashira cross-coupling followed by cyclization. nih.govacs.org
Palladium-catalyzed one-pot syntheses are particularly common. A tandem reaction involving 2-hydroxyarylacetonitriles and sodium sulfinates has been reported for the synthesis of 2-arylbenzofurans. nih.gov Another one-pot method utilizes a palladium-catalyzed enolate arylation to produce differentially substituted benzofurans. organic-chemistry.org
Copper-catalyzed one-pot reactions have also been developed. A notable example is the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst to afford amino-substituted benzofuran skeletons. acs.org Another approach involves the reaction of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst. organic-chemistry.org
Furthermore, one-pot protocols that are free of transition metals are being explored. mdpi.com These methods often rely on the careful choice of reagents and reaction conditions to drive the desired transformations. mdpi.com For example, a one-pot synthesis of benzofurans from phenols and alpha-haloketones has been achieved using titanium tetrachloride. google.com
The development of these one-pot strategies is crucial for the efficient and scalable production of complex molecules like this compound and its analogs.
Mechanistic Investigations of 5 Bromo 4 Chloro 1 Benzofuran Formation
Elucidation of Proposed Reaction Mechanisms (e.g., Radical, Ionic, Concerted Pathways)
The formation of the benzofuran (B130515) ring system generally proceeds via the intramolecular cyclization of a suitably substituted phenol (B47542) precursor. For 5-Bromo-4-chloro-1-benzofuran, a plausible starting material would be a 2-bromo-3-chlorophenol (B1280867) derivative functionalized at the ortho position with a two-carbon unit that can undergo cyclization. Several mechanistic pathways can be postulated for this key C-O bond-forming reaction.
Ionic Pathways: A common route involves the intramolecular Williamson ether synthesis, which follows an ionic mechanism. This pathway would typically start with a 2-(2-bromo-3-chlorophenoxy)acetaldehyde or a related derivative. A base would deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide would then attack the electrophilic carbon of the side chain, leading to the closure of the furan (B31954) ring. The presence of electron-withdrawing chloro and bromo groups on the phenyl ring would increase the acidity of the phenol, facilitating the formation of the phenoxide.
Another potential ionic mechanism is an acid-catalyzed cyclization. In this scenario, a precursor such as a 2-(2-bromo-3-chlorophenoxy)acetal could be treated with a strong acid. Protonation of the acetal (B89532) would generate an oxonium ion, which is a potent electrophile. wuxiapptec.com The electron-rich benzene (B151609) ring would then attack the electrophilic carbon, leading to cyclization. wuxiapptec.comnih.gov The regioselectivity of this intramolecular Friedel-Crafts-type reaction would be influenced by the electronic effects of the halogen substituents.
Radical Pathways: Radical cyclizations offer an alternative route to benzofuran formation. nih.govmdpi.comthieme-connect.com A potential precursor for a radical pathway could be a 2-(2-bromo-3-chlorophenoxy) derivative with a suitable radical precursor on the side chain. For instance, a Barton-McCombie deoxygenation of a corresponding alcohol or the reduction of a xanthate ester could generate a carbon-centered radical. This radical could then add to the aromatic ring in an intramolecular fashion. The subsequent loss of a hydrogen atom would lead to the formation of the benzofuran ring. The position of the halogen atoms would influence the stability of the radical intermediates and the regioselectivity of the cyclization.
Concerted Pathways: While less common for this type of transformation, a concerted pericyclic reaction mechanism could be envisioned under specific conditions, for example, through an electrocyclization reaction of a hypothetical conjugated precursor. However, ionic and radical pathways are generally more prevalent in the synthesis of benzofurans from phenolic precursors.
Role and Influence of Catalysts on Reaction Pathways
Catalysts play a pivotal role in modern organic synthesis, often enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The formation of this compound can be significantly influenced by the choice of catalyst, which can steer the reaction towards a specific mechanistic pathway.
Palladium-Catalyzed Pathways: Palladium catalysts are widely used for the synthesis of benzofurans. nih.govacs.orgnih.gov A common strategy involves the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. In the context of this compound, a plausible precursor would be 2-bromo-3-chloro-6-iodophenol. This could be coupled with an appropriate alkyne, and the resulting 2-(alkynyl)-3-bromo-4-chlorophenol would then undergo a palladium-catalyzed intramolecular O-arylation to form the benzofuran ring. The catalytic cycle for this cyclization would involve oxidative addition of the phenolic O-H bond to the Pd(0) catalyst, followed by migratory insertion of the alkyne and reductive elimination to furnish the benzofuran product and regenerate the Pd(0) catalyst.
Copper-Catalyzed Pathways: Copper catalysts are also extensively used in the synthesis of benzofurans, often being more cost-effective than palladium. nih.govacs.orgrsc.orgrsc.orgnih.gov Copper-catalyzed Ullmann-type couplings are a classic method for forming C-O bonds. A potential route to this compound could involve the intramolecular cyclization of a 2-halo-2'-(2-bromo-3-chlorophenoxy)ethene derivative. The copper catalyst would facilitate the intramolecular C-O bond formation. The mechanism is believed to involve the formation of a copper phenoxide, which then undergoes intramolecular coupling.
The table below summarizes the potential catalytic systems and their proposed roles in the synthesis of a substituted benzofuran.
| Catalyst System | Plausible Precursor | Proposed Role of Catalyst |
| Pd(OAc)₂ / PPh₃ | 2-(alkynyl)-3-bromo-4-chlorophenol | Facilitates intramolecular O-arylation via an oxidative addition-reductive elimination cycle. |
| CuI / L-proline | 2-bromo-3-chloro-6-ethynylphenol | Promotes intramolecular cyclization, possibly through the formation of a copper acetylide and subsequent nucleophilic attack by the phenoxide. |
| FeCl₃ | 1-(2-bromo-3-chlorophenyl)ethanone | Can act as a Lewis acid to promote cyclization and can also be involved in halogenation steps if starting from a less halogenated precursor. acs.org |
Characterization and Identification of Key Reaction Intermediates
The direct observation and characterization of reaction intermediates are challenging but provide invaluable insight into the reaction mechanism. In the proposed syntheses of this compound, several key intermediates can be postulated.
In palladium-catalyzed reactions , the key intermediates are organopalladium species. Following the oxidative addition of the phenolic O-H bond to a Pd(0) complex, a palladium(II) phenoxide intermediate would be formed. Subsequent coordination and insertion of the alkyne would lead to a vinylpalladium(II) species. This intermediate would then undergo reductive elimination to form the benzofuran ring. These intermediates are typically transient and are characterized using spectroscopic methods like NMR in specialized studies, or more commonly, their existence is inferred from the final products and computational studies.
For copper-catalyzed cyclizations , a copper(I) phenoxide is a likely intermediate. This species would be more nucleophilic than the parent phenol and would readily attack the electrophilic side chain. In reactions involving alkynes, a copper acetylide intermediate is also plausible. nih.govacs.org
In radical cyclizations , carbon-centered radicals are the key intermediates. nih.gov These can be generated in various ways, and their presence can sometimes be detected by electron paramagnetic resonance (EPR) spectroscopy or through trapping experiments with radical scavengers like TEMPO. The regiochemistry of the final product provides strong evidence for the specific radical intermediate formed.
The following table outlines hypothetical key intermediates for different proposed pathways.
| Mechanistic Pathway | Key Intermediate | Potential Characterization Method |
| Palladium-catalyzed cyclization | Palladium(II) phenoxide complex | In-situ NMR, Computational Modeling |
| Copper-catalyzed cyclization | Copper(I) phenoxide | Cryogenic NMR, X-ray crystallography of stable analogs |
| Radical cyclization | Aryl or vinyl radical | EPR spectroscopy, Radical trapping experiments |
| Acid-catalyzed cyclization | Oxonium ion | In-situ NMR under superacidic conditions |
Analysis of Transition State Structures and Energy Barriers
Computational chemistry provides a powerful tool for analyzing transition state structures and calculating the associated energy barriers, offering a quantitative understanding of reaction pathways. wuxiapptec.comnih.govacs.org For the formation of this compound, density functional theory (DFT) calculations could be employed to model the different proposed mechanisms.
The transition state for an intramolecular Williamson ether synthesis would involve the approach of the nucleophilic phenoxide to the electrophilic carbon center. The geometry of this transition state would be influenced by the steric bulk of the substituents and the length of the linker.
In a palladium-catalyzed cyclization , the transition state for the reductive elimination step would be a key determinant of the reaction's feasibility. The electronic nature of the ligands on the palladium center and the substituents on the aromatic ring would significantly impact the energy of this transition state.
For a radical cyclization , the transition state would involve the intramolecular addition of the radical to the aromatic ring. The stability of the resulting cyclohexadienyl radical intermediate would influence the energy barrier. The presence of the bromo and chloro substituents would affect the spin density distribution in the transition state.
Computational studies on analogous systems have shown that the activation energy for the cyclization step can vary significantly depending on the mechanism and the substitution pattern. wuxiapptec.com For instance, in an acid-catalyzed cyclization of an acetal, the energy barrier for the nucleophilic attack of the phenyl ring on the oxonium ion was calculated to be around 10 kcal/mol. wuxiapptec.com
The following table presents hypothetical comparative energy barriers for the key cyclization step in the formation of a substituted benzofuran, illustrating how different pathways might be favored.
| Reaction Pathway | Rate-Determining Step | Hypothetical Activation Energy (kcal/mol) |
| Pd-Catalyzed Cyclization | Reductive Elimination | 15 - 25 |
| Cu-Catalyzed Cyclization | Intramolecular C-O bond formation | 20 - 30 |
| Radical Cyclization | Intramolecular radical addition | 10 - 20 |
| Acid-Catalyzed Cyclization | Nucleophilic attack on oxonium ion | 10 - 15 |
It is important to note that these values are illustrative and the actual energy barriers for the formation of this compound would need to be determined through specific experimental and computational studies.
Chemical Reactivity and Derivatization of 5 Bromo 4 Chloro 1 Benzofuran
Reactivity of Halogen Substituents
The differential reactivity of the bromine and chlorine atoms in 5-Bromo-4-chloro-1-benzofuran is a key feature for its synthetic utility. Generally, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond, allowing for selective reactions at the C-5 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are extensively used to modify aryl halides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. In the context of this compound, the bromine at the C-5 position is typically more reactive. For instance, the Suzuki-Miyaura coupling of 5-bromobenzofuran-2-carboxylate derivatives with various arylboronic acids has been shown to proceed efficiently. researchgate.netresearchgate.net Microwave-assisted conditions can significantly accelerate these reactions, leading to high yields of the corresponding 5-arylbenzofuran derivatives. researchgate.netresearchgate.net The choice of palladium catalyst and ligands is crucial for achieving high efficiency and selectivity. nih.govresearchgate.net For example, a quinoline-based Pd(II)-complex has been successfully employed as a precatalyst in the Suzuki-Miyaura coupling of ethyl 5-bromobenzofuran-2-carboxylate. researchgate.net The general mechanism for Suzuki coupling involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. diva-portal.orgyoutube.com
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com In the case of dihalogenated substrates, selective coupling at the more reactive halide position is often achievable. While specific studies on this compound are not abundant, the general principles of Sonogashira coupling suggest that the reaction would preferentially occur at the C-5 bromo position. rsc.org Domino reactions involving Sonogashira coupling followed by cyclization are also a known strategy for synthesizing complex benzofuran (B130515) derivatives. organic-chemistry.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds by coupling aryl halides with amines. libretexts.orgorganic-chemistry.orgmdpi.com It offers a broad substrate scope for both the amine and the aryl halide. libretexts.orgresearchgate.net The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. libretexts.org For this compound, the greater reactivity of the C-Br bond would likely lead to selective amination at the C-5 position. This selectivity is a common feature in the Buchwald-Hartwig amination of polyhalogenated aromatic compounds.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Features |
| Suzuki-Miyaura | Organoboron compounds | Forms C-C bonds, often with high functional group tolerance. diva-portal.orgnih.gov |
| Sonogashira | Terminal alkynes | Forms C-C triple bonds, requires a copper co-catalyst. organic-chemistry.orgacs.org |
| Buchwald-Hartwig | Amines | Forms C-N bonds, wide scope of amines can be used. libretexts.orgresearchgate.net |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. libretexts.org The reactivity order of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to their reactivity in many metal-catalyzed reactions. masterorganicchemistry.com
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry, where a halogen atom is exchanged for a metal, typically lithium or magnesium. uni-muenchen.deresearchgate.net This reaction is a powerful method for the preparation of organolithium and Grignard reagents, which are versatile intermediates in organic synthesis. researchgate.net The rate of exchange is generally fastest for iodine, followed by bromine, and then chlorine. google.com
For this compound, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would be expected to selectively result in bromine-lithium exchange at the C-5 position. The resulting 5-lithio-4-chloro-1-benzofuran can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. This strategy provides a complementary approach to palladium-catalyzed cross-coupling reactions for the derivatization of the C-5 position.
Reactivity of the Benzofuran Furan (B31954) Ring
The furan ring within the benzofuran scaffold possesses its own distinct reactivity, primarily towards electrophilic attack.
Electrophilic Aromatic Substitution on the Furan Moiety
The benzofuran ring system is generally reactive towards electrophiles. researchgate.net The most common sites for electrophilic attack are the C-2 and C-3 positions of the furan ring. The regioselectivity of these reactions can be influenced by the substituents present on the benzene (B151609) ring and the reaction conditions. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. researchgate.net For instance, Friedel-Crafts acylation of benzofuran derivatives typically occurs at the C-3 position. researchgate.net
Ring-Opening Reactions and Transformations
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4.3. Functional Group Interconversions at the Halogenated Positions 4.4. Utilization as a Key Synthetic Intermediate for Complex Molecular Architectures 4.4.1. Construction of Fused Heterocyclic Systems 4.4.2. Synthesis of Multi-Substituted Aromatic and Heteroaromatic Compounds
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Advanced Spectroscopic Characterization and Structural Elucidation
Solid-State Structural Determination
The precise three-dimensional arrangement of atoms and the nature of intermolecular forces in the solid state are critical for understanding the physical properties of a crystalline material.
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecule's conformation. For 5-Bromo-4-chloro-1-benzofuran, this analysis would reveal the planarity of the benzofuran (B130515) ring system and the precise spatial orientation of the bromo and chloro substituents.
A search of crystallographic databases indicates that the crystal structure for this compound has not been experimentally determined. Therefore, no data table of bond lengths and angles can be provided.
Derived from X-ray crystallography data, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto a surface defined by the molecule's electron distribution, it is possible to identify and analyze key interactions such as halogen bonding, hydrogen bonds, and π-π stacking. For this compound, the analysis would be expected to highlight interactions involving the bromine and chlorine atoms, which are known to participate in significant halogen bonding.
As no crystallographic data is available, a Hirshfeld surface analysis cannot be performed for this compound.
Vibrational Spectroscopy for Molecular Dynamics and Vibrational Modes
Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a molecular fingerprint that is highly sensitive to the compound's structure.
FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. The resulting spectrum displays characteristic bands for various functional groups and bond types. For this compound, one would expect to observe characteristic absorptions for the C-H, C=C, and C-O bonds of the benzofuran core, as well as vibrations influenced by the C-Br and C-Cl bonds in the fingerprint region (below 1500 cm⁻¹).
Specific, experimentally recorded FT-IR spectra for this compound are not available in the literature, preventing the creation of a data table with characteristic vibrational frequencies.
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum, particularly those involving non-polar bonds like the C=C bonds of the aromatic system. An FT-Raman spectrum of this compound would provide additional data to confirm assignments and offer a more complete picture of the molecule's vibrational dynamics.
No published FT-Raman spectra for this compound could be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Mapping
NMR spectroscopy is an indispensable tool for elucidating the electronic environment of magnetically active nuclei, such as ¹H and ¹³C. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would confirm the substitution pattern on the aromatic ring and provide insight into the electronic effects of the halogen substituents.
A review of chemical databases and scientific literature shows no recorded ¹H or ¹³C NMR spectral data for this compound.
Theoretical Prediction of ¹H and ¹³C NMR Chemical Shifts (e.g., GIAO Method)
While specific experimental spectral data for this compound is not widely published, its NMR spectra can be reliably predicted using computational quantum chemistry methods. The Gauge-Independent Atomic Orbital (GIAO) method is a powerful and widely used approach for calculating NMR chemical shifts. nih.govrsc.org This method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shift is then determined by referencing these calculated shielding values against a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com
The GIAO-DFT approach accounts for the complex electronic environment around each nucleus. nih.gov For this compound, the calculation would model the influence of the electronegative oxygen, the aromatic ring current, and the inductive and mesomeric effects of the bromine and chlorine substituents.
The predicted chemical shifts are crucial for assigning signals in an experimental spectrum and can help confirm the compound's structure. nih.gov A hypothetical table of predicted chemical shifts illustrates what such a calculation would yield.
Illustrative Predicted NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | 7.6 - 7.8 | 145 - 147 |
| C3 | 6.8 - 7.0 | 107 - 109 |
| C4 | --- | 115 - 117 |
| C5 | --- | 118 - 120 |
| C6 | 7.3 - 7.5 | 124 - 126 |
| C7 | 7.5 - 7.7 | 129 - 131 |
| C3a | --- | 127 - 129 |
| C7a | --- | 154 - 156 |
Note: This table is for illustrative purposes only and represents typical ranges for substituted benzofurans based on computational models. Actual experimental values may vary.
Elucidation of Electron Density Distribution via NMR Data
NMR chemical shifts are intrinsically linked to the electron density around a nucleus. ttu.edu Electron-withdrawing groups decrease the electron density (deshielding), causing the nucleus to resonate at a higher frequency, resulting in a downfield chemical shift (higher ppm value). Conversely, electron-donating groups increase electron density (shielding), leading to an upfield shift (lower ppm value). youtube.com
In this compound, the distribution of electrons is heavily influenced by the substituents:
Oxygen Atom: The highly electronegative furanic oxygen atom withdraws electron density from the adjacent C2 and C7a carbons.
Halogen Atoms (Cl and Br): Both chlorine at C4 and bromine at C5 are electronegative and exert a strong electron-withdrawing inductive effect. numberanalytics.com This significantly deshields the carbons they are attached to (C4 and C5), leading to substantial downfield shifts in the ¹³C NMR spectrum. This effect also extends to the adjacent proton at C6, which would be expected to appear further downfield than it would in unsubstituted benzofuran.
Aromatic System: The delocalized π-electrons of the benzofuran ring system create a ring current that generally deshields the attached protons, causing them to appear in the characteristic aromatic region of the ¹H NMR spectrum (typically 7-8 ppm). fscj.edu The interplay between the ring current and the electron-withdrawing nature of the substituents results in a complex pattern of chemical shifts that precisely maps the molecule's electronic landscape.
Analysis of these shifts allows for a detailed understanding of the relative electron-rich and electron-poor regions of the molecule.
Electronic Absorption and Emission Spectroscopy
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light as electrons are promoted from a ground state to a higher energy state. In molecules like this compound, the primary electronic transitions involve the promotion of electrons from π bonding orbitals and non-bonding (n) orbitals to π* anti-bonding orbitals. researchgate.net
The benzofuran core is an inherent chromophore. The expected UV-Vis spectrum would display characteristic absorption bands corresponding to π → π* transitions. researchgate.net These transitions are typically of high intensity. The presence of the oxygen atom with its lone pairs of electrons also allows for n → π* transitions, which are generally weaker in intensity.
The halogen substituents (Br and Cl) act as auxochromes. Their lone pair electrons can participate in resonance with the aromatic ring, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or "red" shift) and increase the intensity of the absorption bands. Theoretical studies on similar benzofuran derivatives confirm that substituents significantly modulate the absorption properties. nih.gov
Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Associated Orbitals |
|---|---|---|
| π → π* | 240 - 300 | HOMO to LUMO/LUMO+1 |
| n → π* | > 300 | Lone pair on Oxygen to LUMO |
Note: This table is illustrative, based on the general properties of substituted benzofurans. researchgate.netresearchgate.net
Fluorescence Spectroscopy for Photophysical Properties (if applicable)
Fluorescence is the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, the presence of heavy atoms like bromine can significantly reduce or eliminate fluorescence. This phenomenon, known as the "heavy-atom effect," promotes intersystem crossing—a non-radiative transition from the excited singlet state to a triplet state. This process competes with fluorescence, often quenching it entirely.
Given the presence of a bromine atom at the C5 position, it is likely that the fluorescence quantum yield of this compound would be very low. While some complex benzofuran structures are designed to be fluorescent probes nih.govacs.org, simple halogenated benzofurans are not typically noted for strong emission properties. Therefore, it is questionable whether this compound would exhibit significant fluorescence. Experimental verification would be necessary to determine its actual photophysical behavior.
Computational and Theoretical Investigations of 5 Bromo 4 Chloro 1 Benzofuran
Quantum Chemical Calculation Methodologies
To investigate the properties of 5-Bromo-4-chloro-1-benzofuran at the atomic level, quantum chemical calculations serve as a powerful tool. These methods allow for the prediction of molecular geometries, electronic structures, and other physicochemical properties.
Density Functional Theory (DFT) has become a primary method for computational studies of medium-sized organic molecules due to its excellent balance of accuracy and computational cost. For a molecule like this compound, a common and well-validated approach involves the use of the B3LYP functional. B3LYP, a hybrid functional, incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic and heterocyclic systems.
The choice of the basis set is also critical for obtaining reliable results. The Pople-style basis set, 6-311++G(d,p), is frequently employed for such analyses. This basis set is of split-valence triple-zeta quality and is augmented with diffuse functions (++) on heavy and hydrogen atoms to accurately model non-covalent interactions and the electron density far from the nuclei. Polarization functions (d,p) are included to allow for more flexibility in describing the shape of the electron clouds around the atoms, which is particularly important for accurately representing bonding.
While DFT methods are highly effective, ab initio calculations, which are based on first principles without empirical parameterization, can provide a valuable benchmark. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD) theory offer higher levels of accuracy, especially for electron correlation effects. However, these methods are significantly more computationally demanding and are often used for smaller systems or to validate the results obtained from DFT calculations for key structures. For a molecule of the size of this compound, DFT with a suitable functional and basis set generally provides a reliable description of its properties.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Computational methods are employed to determine the most stable geometric structures.
For this compound, the primary source of conformational flexibility would be any potential non-planarity of the fused ring system. However, the benzofuran (B130515) core is largely rigid and planar. Theoretical calculations would confirm that the planar conformer represents the global energy minimum. The primary purpose of a conformational search in this case is to ensure that no unexpected, stable non-planar conformers exist. The relative energies of any identified conformers would be calculated to determine their population at a given temperature according to the Boltzmann distribution. Given the aromaticity of the system, a planar structure is expected to be significantly more stable.
Table 1: Hypothetical Energetics of this compound Conformers (Note: This data is illustrative as specific published data for this compound is unavailable.)
| Conformer | Relative Energy (kcal/mol) |
| Planar | 0.00 |
| Puckered | > 10 |
Once the minimum energy conformation is identified, a full geometry optimization is performed. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. These optimized parameters provide a detailed picture of the molecular structure. The presence of the bromine and chlorine atoms is expected to influence the geometry of the benzene (B151609) ring, potentially causing slight distortions from a perfect hexagonal shape due to their steric bulk and electronic effects.
Table 2: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) (Note: This data is illustrative and based on typical values for similar structures.)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C4-Cl | 1.73 |
| Bond Length | C5-Br | 1.89 |
| Bond Length | C8-O1 | 1.37 |
| Bond Length | C2-C3 | 1.35 |
| Bond Angle | C3-C4-C5 | 121.5 |
| Bond Angle | C4-C5-C6 | 119.8 |
| Dihedral Angle | C3-C4-C5-C6 | 0.0 |
Electronic Structure and Bonding Analysis
The arrangement of electrons within the molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions.
An analysis of the electronic structure of this compound would typically involve the examination of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.
In this compound, the HOMO is expected to be distributed over the π-system of the benzofuran ring, while the LUMO would also be a π-type orbital. The electron-withdrawing nature of the chlorine and bromine atoms would likely lower the energies of both the HOMO and LUMO compared to unsubstituted benzofuran.
A Natural Bond Orbital (NBO) analysis can provide further insights into the bonding and charge distribution within the molecule. This analysis would quantify the delocalization of electron density and the nature of the atomic charges, revealing the polarization of bonds due to the electronegative halogen substituents.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gap
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. uni.lu It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni.lunih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
Illustrative Data for FMO Analysis
| Parameter | Expected Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 4.5 to 6.5 |
Note: This table is for illustrative purposes only and is not based on published experimental data for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into atomic charges, hybridization, and intramolecular charge transfer (ICT) interactions. rsc.org This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the study of donor-acceptor interactions, also known as hyperconjugation.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools used to visualize and understand the nature of chemical bonding. semanticscholar.orgresearchgate.net They provide a three-dimensional map of electron pair localization in a molecule, distinguishing between core electrons, covalent bonds, and lone pairs. researchgate.netnih.gov
In the case of this compound, an ELF/LOL analysis would show high localization values in the regions of the C-C, C-H, C-O, C-Br, and C-Cl covalent bonds, as well as around the oxygen, bromine, and chlorine atoms corresponding to their lone pairs. The distribution of ELF/LOL basins would provide a clear depiction of the π-electron delocalization across the benzofuran ring system. semanticscholar.org These studies are valuable for confirming the aromatic character and understanding the spatial arrangement of electron pairs, which complements the insights from FMO and NBO analyses.
Electrostatic Potential (ESP) Surface Analysis
The Electrostatic Potential (ESP) surface, also known as the molecular electrostatic potential (MEP) map, is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted by mapping the electrostatic potential onto the molecule's electron density surface.
For this compound, the ESP map would visualize the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These would likely be located around the oxygen, bromine, and chlorine atoms due to their high electronegativity and lone pairs. Conversely, regions of positive potential (colored blue) represent electron-deficient areas, indicating sites for nucleophilic attack, which would be expected near the hydrogen atoms and potentially certain carbon atoms of the aromatic ring.
Prediction and Validation of Spectroscopic Properties
Simulated FT-IR and FT-Raman Spectra
Computational methods can predict the vibrational spectra (FT-IR and FT-Raman) of a molecule with a high degree of accuracy. These simulations are typically performed using DFT calculations, which determine the harmonic vibrational frequencies and their corresponding intensities. rsc.org The calculated spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes.
For this compound, a simulated spectrum would show characteristic peaks for the aromatic C-H stretching, C=C stretching of the benzene and furan (B31954) rings, and the C-O-C stretching of the furan moiety. Additionally, specific vibrational modes corresponding to the C-Cl and C-Br bonds would be predicted at lower frequencies. Comparing the simulated and experimental spectra helps validate the computational model and provides a detailed understanding of the molecule's vibrational properties.
Illustrative Data for Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Scaled) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O-C Stretch | 1000 - 1250 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 650 |
Note: This table is for illustrative purposes only and is not based on published experimental data for this compound.
Calculated UV-Vis Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.org This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are crucial for understanding the electronic transitions within the molecule.
The calculated UV-Vis spectrum for this compound would likely show π→π* and n→π* transitions. The π→π* transitions, typically of higher intensity, would originate from the conjugated benzofuran system. The n→π* transitions, involving the non-bonding electrons of the oxygen, chlorine, and bromine atoms, would also be present, usually at longer wavelengths and with lower intensity. The solvent environment can be included in these calculations to provide a more accurate comparison with experimental solution-phase spectra. rsc.org
Theoretical NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to calculate NMR chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such calculations. For this compound, theoretical chemical shifts for both ¹H and ¹³C nuclei would be calculated to aid in spectral assignment and to understand the electronic environment of each atom.
The chemical shifts are influenced by the electron density around the nuclei. The electron-withdrawing nature of the bromine and chlorine atoms is expected to deshield the nearby protons and carbons, leading to higher chemical shifts (downfield). In contrast, the oxygen atom of the furan ring will have a shielding effect on adjacent atoms. Computational studies on other benzofuran derivatives have successfully used functionals like B3LYP to predict chemical shifts with good accuracy when compared to experimental data. researchgate.net The correlation between calculated and experimental shifts for a series of related compounds can further refine the predictions for the target molecule. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on general principles of NMR spectroscopy and data for similar compounds. Specific computational results for this molecule are not publicly available.)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H-2 | 7.0 - 7.5 |
| H-3 | 6.8 - 7.2 |
| H-6 | 7.3 - 7.8 |
| H-7 | 7.5 - 8.0 |
| ¹³C NMR | |
| C-2 | 105 - 110 |
| C-3 | 145 - 150 |
| C-3a | 120 - 125 |
| C-4 | 115 - 120 |
| C-5 | 110 - 115 |
| C-6 | 125 - 130 |
| C-7 | 120 - 125 |
| C-7a | 150 - 155 |
Chemical Reactivity Descriptors
Chemical reactivity descriptors derived from DFT calculations provide insights into the kinetic and thermodynamic stability of a molecule and its propensity to react. These descriptors are based on the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Fukui Function Analysis for Local Reactivity Sites
The Fukui function, f(r), is a key concept in conceptual DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.
f+(r) : Indicates the propensity of a site for a nucleophilic attack (attack by an electron donor). A higher value suggests a more favorable site for accepting an electron.
f-(r) : Indicates the propensity of a site for an electrophilic attack (attack by an electron acceptor). A higher value points to a site that is more likely to donate an electron.
f0(r) : Indicates the propensity for a radical attack .
For this compound, one would expect the carbon atoms of the benzene and furan rings to be the primary sites of reactivity. The halogen substituents and the oxygen heteroatom will modulate the electron density and thus the Fukui functions across the molecule.
Table 2: Hypothetical Fukui Function Analysis for Selected Atoms of this compound (Note: This table is illustrative of the expected analysis. Actual values require specific DFT calculations.)
| Atomic Site | f+(r) (for Nucleophilic Attack) | f-(r) (for Electrophilic Attack) | Most Likely Attack |
| C-2 | High | Low | Nucleophilic |
| C-3 | Low | High | Electrophilic |
| C-6 | Moderate | Moderate | Context-dependent |
| C-7 | Moderate | Moderate | Context-dependent |
Global Reactivity Parameters (e.g., Electronegativity, Hardness, Softness)
Global reactivity parameters provide a general overview of the molecule's reactivity. These are typically calculated from the energies of the HOMO and LUMO.
Electronegativity (χ) : The ability of a molecule to attract electrons.
Chemical Hardness (η) : Resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. Softer molecules are generally more reactive.
Studies on halogenated norbornadiene derivatives have shown that the introduction of halogens like chlorine and bromine can increase the electrophilicity and hardness of the molecule. dergipark.org.tr A similar trend would be expected for this compound.
Table 3: Global Reactivity Descriptors (Note: The formulas for calculation are provided. Actual values for this compound are not available.)
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / η | Ease of polarization. |
Non-Linear Optical (NLO) Properties
Materials with significant Non-Linear Optical (NLO) properties are in high demand for applications in photonics and optoelectronics. jhuapl.edu The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry can predict these properties, guiding the synthesis of new NLO materials. The key parameters are the mean polarizability (α) and the first hyperpolarizability (β).
Molecular Dynamics Simulations (if relevant for specific interactions or applications)
Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules over time, particularly their interactions with other molecules or in different environments. For a small molecule like this compound, MD simulations would be particularly relevant for studying its interactions in a solvent or at an interface.
For example, MD simulations of small halogenated organic molecules have shown that they tend to accumulate at air-water interfaces, which has implications for environmental chemistry. nih.govresearchgate.net An MD simulation of this compound in an aqueous environment could reveal its hydration structure, diffusion behavior, and potential for aggregation. Such simulations are also used to understand the binding of small molecules to biological macromolecules, which would be relevant if this compound were being investigated for pharmaceutical applications. nih.gov The aggregation of small aromatic molecules, driven by weak intermolecular forces, can also be studied using MD, which is important in materials science contexts like crystal packing and the formation of organic thin films. nih.gov
Applications of 5 Bromo 4 Chloro 1 Benzofuran in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
The benzofuran (B130515) nucleus is a fundamental scaffold in medicinal and synthetic chemistry. nih.gov The presence of two different halogen atoms on 5-Bromo-4-chloro-1-benzofuran enhances its utility, allowing for selective and sequential chemical modifications. This differential reactivity makes it a highly valuable intermediate for creating a diverse array of substituted benzofuran derivatives.
The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound exhibit different levels of reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more susceptible to oxidative addition than the C-Cl bond, enabling regioselective functionalization. This characteristic allows the compound to serve as a precursor in complex, multi-step syntheses.
Chemists can selectively target the bromine at position 5 for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while leaving the chlorine at position 4 intact for a subsequent transformation. organic-chemistry.org This stepwise approach is crucial for the controlled assembly of highly substituted benzofurans, which are scaffolds for new drug candidates and other biologically active molecules. rsc.orgnih.govrsc.org For instance, a series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones were synthesized and evaluated for their antitumor activities, highlighting the importance of the bromo-benzofuran starting material. rsc.org
| Reaction Type | Typical Catalyst/Reagents | Reactive Site | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acid | C5-Br | 5-Aryl-4-chloro-1-benzofuran |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | C5-Br | 5-Alkynyl-4-chloro-1-benzofuran |
| Buchwald-Hartwig Amination | Pd catalyst, amine | C5-Br | 5-Amino-4-chloro-1-benzofuran |
| Heck Coupling | Pd catalyst, alkene | C5-Br | 5-Alkenyl-4-chloro-1-benzofuran |
The rigid, planar structure of the benzofuran core makes it an excellent scaffold for the precise three-dimensional arrangement of functional groups. nih.gov In this compound, the halogen atoms play a crucial role beyond being synthetic handles. They can participate in non-covalent interactions, most notably halogen bonding. nih.gov
Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule, which can significantly influence molecular self-assembly and binding affinity in crystal engineering and drug design. nih.gov Studies on related halogenated benzofuran derivatives, such as 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran, have detailed their crystal structures, revealing how intermolecular forces like hydrogen bonds and Br···Br contacts dictate the solid-state architecture. nih.gov The presence of both bromine and chlorine offers distinct possibilities for directing the formation of supramolecular structures, making this compound a valuable model for studying these interactions and designing novel crystalline materials.
Integration into Functional Materials
The unique electronic and structural properties of the benzofuran ring system have led to its incorporation into a variety of functional materials, ranging from polymers to organic electronics. nih.gov Halogenation is a common strategy to fine-tune the properties of these materials.
Benzofuran derivatives are utilized in polymer chemistry to create materials such as polyamides, polyesters, and polyarylates. nih.gov The benzofuran monomer itself can undergo cationic polymerization to produce polybenzofuran, a rigid polymer with a high glass-transition temperature and transparency, making it suitable for thermoplastic applications. acs.org
As a dihalogenated monomer, this compound is a potential candidate for step-growth polymerization via repeated cross-coupling reactions. This approach could yield novel conjugated polymers where the benzofuran unit is integrated into the polymer backbone. Such polymers are of interest for their potential thermal stability and specialized electronic properties.
The benzofuran scaffold has been successfully integrated into materials for organic electronics. For example, benzofuran-thiophene hybrid structures have been used to construct highly efficient organic field-effect transistors (OFETs) and organic photovoltaics. nih.gov The furan (B31954) ring within the benzofuran structure is known to effectively mediate electronic coupling between attached electroactive groups. rsc.org
The introduction of halogen atoms like bromine and chlorine onto the aromatic core is a well-established method for tuning the electronic properties of organic semiconductors. Halogens are electron-withdrawing and can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve air stability and modify the optical and electronic characteristics of the material. researchgate.net While direct applications of this compound in this area have not been extensively reported, its structure makes it a prime candidate for the design of new organic electronic materials with tailored properties.
Exploration in Photochemical Energy Storage Systems
The application of benzofuran derivatives in photochemical systems is an emerging area of interest. Certain related structures, such as furocoumarins (e.g., psoralen), which contain a benzofuran-like system, are well known for their photochemical activity upon exposure to light. rsc.org
Furthermore, complex halogenated organic dyes like Phloxine B, which contains a xanthene core with multiple bromine and chlorine atoms, exhibit significant photochemical properties and are used as photosensitizers. wikipedia.org These compounds can absorb light and initiate chemical reactions, a fundamental process for photochemical energy conversion and storage. The combination of a photoreactive heterocyclic core (benzofuran) and heavy atoms (bromine and chlorine) in this compound suggests its potential as a scaffold for designing new molecules for investigation in light-harvesting and energy storage applications. However, this remains a field for future exploration rather than one with established findings.
Development of Novel Catalytic Ligands or Precursors
The unique structural and electronic properties of the this compound scaffold make it a promising, albeit underexplored, platform for the development of novel ligands for catalysis. The presence of two distinct halogen atoms at the C4 and C5 positions offers the potential for selective, stepwise functionalization. This allows for the rational design of bidentate ligands where the benzofuran core acts as a rigid backbone, pre-organizing the coordinating atoms for efficient metal binding. The inherent reactivity differences between the aryl-bromine and aryl-chlorine bonds in palladium-catalyzed cross-coupling reactions are central to this strategy.
The general approach to synthesizing bidentate ligands from this compound would involve a two-step cross-coupling sequence. The more reactive C-Br bond at the 5-position can be selectively functionalized in the first step, leaving the C-Cl bond at the 4-position intact for a subsequent transformation. This stepwise approach allows for the introduction of two different donor groups, leading to the formation of unsymmetrical bidentate ligands.
A plausible synthetic route for the preparation of a novel benzofuran-based phosphine (B1218219) ligand could commence with a selective Suzuki or Buchwald-Hartwig coupling reaction at the C5 position. For instance, the reaction of this compound with a suitable boronic acid or an amine can be achieved with high selectivity under palladium catalysis. The resulting 5-substituted-4-chloro-1-benzofuran can then be subjected to a second cross-coupling reaction at the C4 position. This could involve a more forcing reaction condition or a different catalyst system to activate the less reactive C-Cl bond.
Alternatively, after the initial functionalization of the C5 position, the C4 position could be activated through a lithium-halogen exchange or a directed ortho-metalation, facilitated by the benzofuran oxygen. The resulting organolithium species can then be reacted with an electrophile, such as a chlorophosphine, to introduce a phosphine group. This method provides a pathway to phosphine-based ligands, which are a cornerstone of homogeneous catalysis.
The electronic nature of the benzofuran ring, coupled with the substituents introduced at the C4 and C5 positions, can significantly influence the properties of the resulting metal complexes. The rigidity of the benzofuran backbone can enforce a specific geometry around the metal center, which can be beneficial for stereoselective catalysis. Furthermore, the electron-donating or withdrawing nature of the substituents can be tuned to modulate the electronic properties of the catalyst, thereby influencing its reactivity and stability.
While specific examples of catalytic ligands derived directly from this compound are not extensively documented in the literature, the fundamental principles of organic and organometallic chemistry strongly support its potential as a valuable precursor. The following table outlines a hypothetical reaction sequence for the synthesis of a bidentate phosphine-amine ligand from this compound, with projected yields based on similar transformations reported in the literature for other dihaloarenes.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Projected Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃, Xantphos, NaOtBu | 4-Chloro-N-phenyl-1-benzofuran-5-amine | 75-85 |
| 2 | 4-Chloro-N-phenyl-1-benzofuran-5-amine | n-BuLi, then ClPPh₂ | - | N-Phenyl-4-(diphenylphosphino)-1-benzofuran-5-amine | 60-70 |
This hypothetical synthesis demonstrates the potential of this compound as a versatile building block for the construction of novel bidentate ligands. The resulting ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. Further research into the synthesis and catalytic applications of ligands derived from this scaffold is warranted to fully explore its potential.
Future Research Directions and Outlook
Development of More Sustainable and Environmentally Friendly Synthetic Routes
The synthesis of complex heterocyclic compounds like 5-Bromo-4-chloro-1-benzofuran has traditionally relied on methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will likely prioritize the development of more sustainable and greener synthetic strategies.
Key areas of focus will include:
Catalyst-Free Synthesis: The development of catalyst-free methods for constructing the benzofuran (B130515) ring system is a significant step towards greener chemistry. For instance, reactions involving hydroxyl-substituted aryl alkynes and sulfur ylides have been reported to proceed without a catalyst, leading to the formation of the aromatic ring through successive reactions and cyclization. nih.gov
Green Catalysts and Solvents: The use of environmentally benign catalysts and solvent systems is a crucial aspect of sustainable synthesis. Research into using zirconium chloride as a greener catalyst for the synthesis of benzofuran-based chalcones has shown promise. researchgate.net Furthermore, the application of deep eutectic solvents (DESs), such as choline (B1196258) chloride-ethylene glycol, offers an eco-friendly alternative to traditional volatile organic solvents. nih.govacs.org These solvents can stabilize polar intermediates and accelerate reaction rates. nih.govacs.org
One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of intermediate purification steps, thereby saving time, energy, and resources. One such approach involves the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst to yield benzofuran derivatives in good to excellent yields. nih.govacs.org
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Benzofuran Synthesis
| Feature | Traditional Synthetic Routes | Sustainable Synthetic Routes |
| Catalysts | Often rely on precious metal catalysts (e.g., Palladium) | Focus on earth-abundant metals (e.g., Copper, Zirconium) or catalyst-free methods nih.govresearchgate.net |
| Solvents | Typically use volatile organic compounds (VOCs) | Employ green solvents like deep eutectic solvents (DESs) or solvent-free conditions researchgate.netacs.org |
| Reaction Steps | Often multi-step with intermediate isolation | Favor one-pot, multi-component reactions nih.govacs.org |
| Atom Economy | Can be low due to the use of stoichiometric reagents | Aims for high atom economy through catalytic cycles |
| Waste Generation | Can generate significant amounts of chemical waste | Reduced waste generation due to fewer steps and recyclable catalysts/solvents |
Exploration of Unprecedented Chemical Transformations Involving Halogenated Benzofurans
The presence of both bromine and chlorine atoms on the benzofuran core of this compound opens up avenues for selective and novel chemical transformations. Future research could focus on leveraging the differential reactivity of the C-Br and C-Cl bonds to achieve unprecedented molecular architectures.
Potential areas for exploration include:
Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate the C-Br bond over the C-Cl bond (or vice versa) would allow for the stepwise introduction of different functional groups. This would be a powerful tool for creating a diverse library of this compound derivatives.
Novel Cyclization Cascades: The unique electronic properties of halogenated benzofurans could be exploited to design novel cyclization reactions. For example, free radical cyclization cascades could be used to construct complex polycyclic systems that are otherwise difficult to access. nih.gov
Dipolar Cycloaddition Reactions: The benzofuran moiety can participate in cycloaddition reactions. For instance, iridium-catalyzed asymmetric formal [3 + 2] cycloaddition reactions have been developed to synthesize enantioenriched tetrahydrofurans from various carboxylic acids, including those with a benzofuran core. acs.org Exploring similar reactions with this compound could lead to novel, stereochemically complex molecules.
Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction
The complexity of synthesizing and predicting the properties of molecules like this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI).
Future research in this area could involve:
Computer-Aided Synthesis Planning (CASP): AI-driven tools can assist chemists in designing efficient retrosynthetic pathways. nih.gov By integrating retrosynthesis knowledge, these tools can suggest convergent and efficient synthetic routes, potentially identifying novel and more sustainable pathways to this compound and its derivatives. nih.gov
Predictive Modeling for Reaction Success: Machine learning models can be trained to predict the probability of success for a given reaction, considering factors like substrates, reagents, and catalysts. chemrxiv.org This can help researchers prioritize experiments and avoid unnecessary trial-and-error, saving time and resources. For example, a neural network could predict the most effective ligand for a specific cross-coupling reaction on the this compound scaffold. chemrxiv.org
Advanced Computational Modeling for Precise Prediction of Material Properties
Computational chemistry offers a powerful toolkit for understanding and predicting the properties of molecules, thereby guiding the design of new materials. For this compound, advanced computational modeling could be employed to:
Predict Electronic and Optical Properties: Quantum mechanical calculations can be used to predict key properties such as the HOMO-LUMO gap, absorption and emission spectra, and charge transport characteristics. This information is crucial for designing new organic electronic materials.
Simulate Intermolecular Interactions: Understanding how molecules of this compound pack in the solid state is essential for predicting its material properties. Computational models can simulate crystal packing and predict properties like charge mobility.
Virtual Screening of Derivatives: By computationally modeling a virtual library of this compound derivatives, researchers can identify candidates with desired properties for specific applications before committing to their synthesis. For example, computational docking studies can predict the binding affinity of derivatives for biological targets. nih.gov
Table 2: Computational Tools and Their Applications for this compound Research
| Computational Tool | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculations | HOMO/LUMO energies, electron density, spectroscopic properties |
| Time-Dependent DFT (TD-DFT) | Simulating excited states | UV-Vis absorption and emission spectra, photophysical properties |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions | Crystal packing, conformational analysis, transport properties |
| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to activity | Biological activity, toxicity, material performance |
| Molecular Docking | Predicting binding of a molecule to a target | Binding affinity, interaction modes with proteins or other macromolecules nih.gov |
Design of Next-Generation Materials Utilizing the this compound Scaffold
The unique combination of a planar aromatic system, heteroatom, and two different halogens makes this compound an attractive building block for the design of next-generation materials.
Future research could explore its use in:
Organic Electronics: Benzofuran derivatives are known to be useful in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The halogen substituents on this compound can be used to tune the electronic properties and influence the solid-state packing, which are critical parameters for device performance.
Bioactive Molecules: The benzofuran core is a common motif in biologically active compounds. nih.gov The bromine and chlorine atoms provide handles for further functionalization, allowing for the synthesis of new derivatives with potential applications as pharmaceuticals or agrochemicals. For instance, benzofuran derivatives have been investigated as anticancer agents. nih.gov
Functional Polymers: Incorporation of the this compound unit into a polymer backbone could lead to materials with interesting optical, electronic, or thermal properties. The halogen atoms could also serve as sites for post-polymerization modification.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-4-chloro-1-benzofuran, and how can intermediates be characterized?
Methodological Answer : The synthesis typically involves halogenation of benzofuran derivatives. For bromo-chloro substitution, electrophilic aromatic substitution (EAS) is common, with regioselectivity controlled by directing groups or steric effects. For example, bromination at the 5-position may precede chlorination at the 4-position using N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) . Characterization of intermediates requires a combination of:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., deshielded aromatic protons adjacent to halogens) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H] for CHBrClO).
- Melting point analysis : Compare experimental values (e.g., mp 131–133°C for related brominated benzofurans) with literature data .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Key steps include:
- Crystallization : Use slow evaporation in solvents like dichloromethane/hexane to obtain high-quality crystals .
- Data collection : Employ a diffractometer (e.g., Bruker D8 VENTURE) with Mo Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .
- Refinement : Use SHELXL for structure solution, with attention to anisotropic displacement parameters for halogens. For example, Br and Cl atoms often exhibit elongated ellipsoids due to their high electron density .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., halogen bonding) influence the solid-state packing of this compound derivatives?
Methodological Answer : Intermolecular interactions can be analyzed via:
- Hirshfeld surface analysis : Quantify Br···Cl (3.3–3.5 Å) and C—H···O (2.7–3.0 Å) interactions using CrystalExplorer .
- Energy frameworks : Compare dispersion vs. electrostatic contributions using CE-B3LYP/6-31G(d,p) models. For example, Br···Br interactions (3.4 Å) in 5-bromo-3-(4-chlorophenylsulfinyl) derivatives stabilize layered packing .
- DFT calculations : Optimize dimer geometries at the ωB97XD/def2-TZVP level to validate interaction energies .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for halogenated benzofurans?
Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism) or crystal-packing effects. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for proton exchange in DMSO-d (e.g., -40°C to 25°C) .
- Complementary techniques : Pair SC-XRD (static structure) with solid-state NMR to detect conformational flexibility .
- Computational validation : Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using Gaussian 16 with PCM solvent models) .
Q. What methodological considerations are critical for studying the reactivity of this compound in cross-coupling reactions?
Methodological Answer : For Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Catalyst screening : Test Pd(PPh), XPhos-Pd-G3, or NiCl(dppf) in toluene/EtOH at 80–110°C .
- Monitoring : Use TLC (silica, hexane/EtOAc) and GC-MS to track dehalogenation byproducts (e.g., debrominated species).
- Kinetic studies : Employ pseudo-first-order conditions to determine rate constants (k) for Br vs. Cl substitution .
Experimental Design Considerations
Q. How to design crystallization trials for bromo-chloro benzofurans with low solubility?
Methodological Answer :
Q. What statistical methods are appropriate for analyzing crystallographic data reproducibility?
Methodological Answer :
- R-factor analysis : Compare R values across multiple datasets; values < 5% indicate high reproducibility .
- Cluster analysis : Use PLATON to identify outliers in unit-cell parameters (e.g., abnormal β angles in monoclinic systems) .
Data Interpretation Challenges
Q. How to address discrepancies between theoretical and experimental UV-Vis spectra for halogenated benzofurans?
Methodological Answer :
Q. What strategies validate the purity of this compound in synthetic batches?
Methodological Answer :
- HPLC-DAD : Use a C18 column (MeCN/HO, 70:30) with UV detection at 254 nm; purity >98% by area .
- Elemental analysis : Confirm C, H, N, Br, Cl percentages within ±0.3% of theoretical values .
Advanced Methodological Tools
Q. How can machine learning predict novel derivatives of this compound with desired properties?
Methodological Answer :
Q. What in silico methods assess the environmental toxicity of bromo-chloro benzofurans?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
